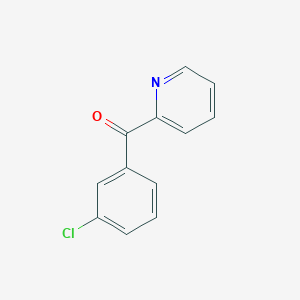

(3-Chlorophenyl)(pyridin-2-yl)methanone

Description

Contextual Significance of (3-Chlorophenyl)(pyridin-2-yl)methanone within Substituted Ketone Chemistry

This compound, also known as 2-(3-chlorobenzoyl)pyridine, is a diaryl ketone featuring a pyridine (B92270) ring and a chlorine-substituted phenyl ring linked by a carbonyl group. tcichemicals.com The presence of the electron-withdrawing chlorine atom at the meta-position of the phenyl ring, combined with the inherent electronic properties of the pyridine ring, imparts a unique chemical character to the molecule. This substitution pattern influences the molecule's polarity, reactivity, and potential interactions with biological targets.

The chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 73742-07-1 chemicalbook.com |

| Molecular Formula | C₁₂H₈ClNO tcichemicals.com |

| Molecular Weight | 217.65 g/mol tcichemicals.com |

| Synonyms | 2-(3-Chlorobenzoyl)pyridine, (3-Chlorophenyl)-2-pyridinylmethanone tcichemicals.com |

Academic Relevance and Research Trajectories of Pyridinyl Methanone (B1245722) Derivatives

Pyridinyl methanone derivatives are actively investigated in various scientific disciplines, particularly in medicinal chemistry. The structural motif of a 2-aroylpyridine is recognized as a key pharmacophore in the development of enzyme inhibitors. For instance, derivatives of 2-benzoylpyridine (B47108) have been explored as potential anticancer agents, with studies investigating their cytotoxic activity against various human tumor cell lines. nih.govresearchgate.net

Research into pyridinyl methanones often follows several key trajectories:

Synthesis of Novel Analogues: Chemists continuously develop new synthetic methodologies to create libraries of substituted pyridinyl methanones. This allows for the systematic exploration of structure-activity relationships (SAR), where the type and position of substituents on the aromatic rings are varied to optimize a desired biological effect. arabjchem.org

Biological Evaluation: These compounds are frequently screened for a wide range of biological activities. This includes, but is not limited to, anticancer, antimicrobial (antibacterial and antifungal), and enzyme inhibitory properties. researchgate.netnih.govnih.gov

Mechanism of Action Studies: For compounds that show promising biological activity, further research is conducted to elucidate their mechanism of action at the molecular level. This can involve studies on their interaction with specific enzymes or receptors. nih.gov

The research into this compound and its analogues contributes to the broader understanding of how subtle changes in chemical structure can lead to significant differences in biological function, a fundamental principle in drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEIFMBOVCPJGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444035 | |

| Record name | 2-(3-CHLOROBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73742-07-1 | |

| Record name | 2-(3-CHLOROBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chlorobenzoyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of 3 Chlorophenyl Pyridin 2 Yl Methanone

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups and characterizing the vibrational modes of a molecule. For (3-Chlorophenyl)(pyridin-2-yl)methanone, the IR spectrum provides signatures for its key structural components: the carbonyl group, the pyridine (B92270) ring, and the chlorophenyl ring.

The most prominent absorption band is expected to be the C=O stretching vibration of the ketone linker, typically appearing in the 1660-1685 cm⁻¹ region. The precise wavenumber can be influenced by the electronic effects of the adjacent aromatic rings. The electron-withdrawing nature of the pyridine ring and the chlorophenyl group can affect the bond order and, consequently, the vibrational frequency of the carbonyl group.

Vibrations associated with the aromatic rings are also key features. The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of both the pyridine and chlorophenyl rings are expected above 3000 cm⁻¹. Furthermore, the characteristic C-Cl stretching vibration from the chlorophenyl ring would be observed in the fingerprint region, generally between 700 and 800 cm⁻¹.

A detailed assignment of the observed vibrational frequencies provides a comprehensive fingerprint of the molecule's structure.

Table 1: Characteristic Infrared Absorption Bands for this compound (Note: The following table is a representative example based on typical values for the constituent functional groups, as specific experimental data for this compound is not publicly available.)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| > 3000 | Aromatic C-H Stretch | Pyridine, Phenyl |

| 1660 - 1685 | C=O Stretch | Ketone |

| 1400 - 1600 | Aromatic C=C/C=N Stretch | Pyridine, Phenyl |

| 700 - 800 | C-Cl Stretch | Chlorophenyl |

X-ray Crystallography for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction Data Collection and Refinement Protocols

The elucidation of the crystal structure of this compound would begin with the growth of a suitable single crystal. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and processed.

The data collection protocol involves recording the intensities and positions of thousands of diffraction spots. Software such as APEX2 or SAINT is commonly used for data collection and reduction. nih.govnih.gov The structure is then solved using direct methods and refined using full-matrix least-squares on F², a process typically carried out with programs like SHELXS or SHELXL. nih.gov

The refinement process adjusts atomic coordinates and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction data. Key parameters from the refinement, such as the crystal system, space group, unit cell dimensions, and R-factor, provide a measure of the quality of the final structure.

Table 2: Representative Crystallographic Data and Refinement Parameters (Note: This table represents typical parameters for a compound of this type, as specific published crystallographic data for this compound could not be located.)

| Parameter | Value |

| Empirical formula | C₁₂H₈ClNO |

| Formula weight | 217.65 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Reflections collected | Value |

| Independent reflections | Value |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| Goodness-of-fit on F² | Value |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be dictated by a series of weak intermolecular interactions. While lacking strong hydrogen bond donors, the molecule can participate in several non-covalent interactions that stabilize the crystal lattice.

These interactions would likely include C-H···O and C-H···N hydrogen bonds, where hydrogen atoms from the aromatic rings interact with the oxygen of the carbonyl group or the nitrogen of the pyridine ring of an adjacent molecule. Current time information in Kingfisher County, US.nih.gov Furthermore, π-π stacking interactions between the electron-rich pyridine and phenyl rings of neighboring molecules are expected to play a significant role in the crystal packing. Current time information in Kingfisher County, US.nih.gov The chlorine atom can also participate in C-H···Cl or Cl···Cl interactions. nih.gov

Computational and Theoretical Investigations of 3 Chlorophenyl Pyridin 2 Yl Methanone

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research. These methods allow for the detailed examination of a molecule's electronic structure and the prediction of various properties from first principles.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of (3-Chlorophenyl)(pyridin-2-yl)methanone can be elucidated using DFT calculations. These calculations provide information on the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic characteristics. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions, such as the pyridine (B92270) ring and the chlorophenyl group, while the LUMO is anticipated to be distributed over the electron-deficient carbonyl group and the aromatic rings. The precise distribution and energies of these orbitals can be calculated using DFT methods, providing a quantitative measure of the molecule's electronic properties.

Table 1: Representative Frontier Molecular Orbital Data for this compound (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic ketones.

Prediction of Spectroscopic Properties and Reactivity Descriptors

DFT calculations are also a powerful tool for predicting the spectroscopic properties of this compound. For instance, theoretical vibrational spectra (Infrared and Raman) can be computed, which aids in the assignment of experimental spectral bands to specific molecular vibrations. Similarly, UV-Vis absorption spectra can be simulated using Time-Dependent DFT (TD-DFT), providing insights into the electronic transitions responsible for the molecule's absorption of light.

Furthermore, a range of reactivity descriptors can be derived from the energies of the FMOs and the total electronic energy. These descriptors provide a quantitative framework for understanding the molecule's reactivity.

Table 2: Key Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of electrophilic character. |

Note: These descriptors can be calculated from the HOMO and LUMO energies obtained through DFT.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound.

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in this compound allows it to adopt various conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. By systematically rotating the bonds connecting the phenyl and pyridine rings to the carbonyl group, a potential energy surface can be generated. This energy landscape reveals the most stable (lowest energy) conformations of the molecule, as well as the energy barriers between them. Such studies are crucial as the conformation of a molecule often dictates its biological activity and physical properties.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (target). This method is instrumental in drug discovery for identifying potential drug candidates. Given the structural motifs present in this compound, it could be docked into the active sites of various enzymes or receptors to predict its binding affinity and mode of interaction. For example, diaryl ketones are known to interact with a range of biological targets. A molecular docking study of this compound could reveal key interactions, such as hydrogen bonds or pi-stacking, that contribute to its binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. Should a series of derivatives of this compound be synthesized and tested for a particular biological activity, a QSAR model could be developed. This involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each derivative and then using statistical methods to build a mathematical model that relates these descriptors to the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and reducing the need for extensive synthesis and testing.

Biological Activities and Molecular Mechanisms of 3 Chlorophenyl Pyridin 2 Yl Methanone and Its Analogs

Antimicrobial Efficacy Assessment

The antimicrobial properties of (3-Chlorophenyl)(pyridin-2-yl)methanone analogs have been investigated, demonstrating a spectrum of activity against both bacteria and fungi.

Evaluation of Antibacterial Properties against Gram-Positive and Gram-Negative Strains

Derivatives of the this compound scaffold have shown notable antibacterial capabilities. Specifically, (3-Chlorophenyl)(pyridin-2-yl)methanamine derivatives have been effective in inhibiting the growth of various Gram-positive and Gram-negative bacteria. Studies using the agar (B569324) diffusion method have quantified this activity, with certain derivatives producing significant zones of inhibition against pathogens like Escherichia coli and Staphylococcus aureus. For instance, at a concentration of 500 µg/mL, one derivative showed a 15 mm zone of inhibition against Pseudomonas aeruginosa.

Other related pyridine (B92270) structures have also been explored. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated potent antibacterial activity, comparable to the antibiotic linezolid, against five different Gram-positive bacterial strains. nih.gov Similarly, certain pyrrolo[2,3-d]pyrimidine analogs have exhibited inhibitory effects against Staphylococcus aureus (a Gram-positive bacterium) with a Minimum Inhibitory Concentration (MIC) of 0.31 mg/mL, which is more potent than the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL) in the same study. nih.gov These analogs were also active against the Gram-negative bacterium Escherichia coli. nih.gov

| Compound Class | Target Bacteria | Measurement | Result | Source |

|---|---|---|---|---|

| (3-Chlorophenyl)(pyridin-2-yl)methanamine derivative 2b | Pseudomonas aeruginosa (Gram-Negative) | Zone of Inhibition | 15 mm at 500 µg/mL | |

| (3-Chlorophenyl)(pyridin-2-yl)methanamine derivative 3b | Staphylococcus aureus (Gram-Positive) | Zone of Inhibition | 12 mm at 500 µg/mL | |

| (3-Chlorophenyl)(pyridin-2-yl)methanamine derivative 1a | Bacillus subtilis (Gram-Positive) | Zone of Inhibition | 10 mm at 500 µg/mL | |

| Pyrrolo[2,3-d]pyrimidine derivatives 3b,c, 7e | Staphylococcus aureus (Gram-Positive) | Minimum Inhibitory Concentration (MIC) | 0.31 mg/mL | nih.gov |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives 21b, 21d, 21e, 21f | Gram-Positive Bacteria | Antibacterial Activity | Similar to Linezolid | nih.gov |

Investigation of Antifungal Activities

The antifungal potential of compounds related to this compound has also been established. In a screening of a chemical library, a pyridinone derivative, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR), was identified as having significant antifungal activity against the opportunistic yeast Candida albicans. nih.gov This compound demonstrated rapid fungicidal action and was also effective against fluconazole-resistant strains of C. albicans. nih.gov

Further research into (+/-)-1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone derivatives, which contain the pyridin-2-yl moiety, showed they possess moderate in vitro antifungal activity against several Candida species, including C. parapsilosis, C. pseudotropicalis, and C. glabrata. nih.gov Additionally, a series of pyrrolo[2,3-d]pyrimidine derivatives displayed excellent activity against C. albicans, with MIC values ranging from 0.31-0.62 mg/mL, surpassing the efficacy of the standard antifungal drug fluconazole (B54011) (MIC 1.5 mg/mL) in the same study. nih.gov

| Compound Class | Target Fungi | Measurement | Result | Source |

|---|---|---|---|---|

| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) | Candida albicans | Minimum Inhibitory Concentration (MIC) | 12.5 µg/mL | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivatives 3a-d, 7a,e, 11d | Candida albicans | Minimum Inhibitory Concentration (MIC) | 0.31-0.62 mg/mL | nih.gov |

| (+/-)-1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone derivatives | Candida species | Antifungal Activity | Moderate | nih.gov |

Anticancer and Cytotoxicity Profiling

Analogs of this compound have been synthesized and evaluated for their potential as anticancer agents, with a particular focus on breast cancer cell lines.

In Vitro Cytotoxicity Assays against Cancer Cell Lines (e.g., MCF-7)

Several studies have highlighted the cytotoxic effects of pyridine-containing compounds against the human breast cancer cell line MCF-7. A novel benzohydrazide (B10538) derivative of 3-cyanopyridine (B1664610) (compound 9a) was found to induce growth inhibition in MCF-7 cells with a half-maximal inhibitory concentration (IC₅₀) value of 2 μM. nih.govresearchgate.net Notably, this compound exhibited lower cytotoxicity toward the non-cancerous breast epithelial cell line MCF-12a, suggesting a degree of selectivity. nih.gov

In another study, a different pyridine-based compound (compound 12) demonstrated even more potent cytotoxicity against MCF-7 cells, with an IC₅₀ value of 0.5 μM. nih.gov Thieno[3,2-b]pyridine derivatives have also shown antitumor potential against MCF-7 cells. mdpi.com

| Compound Class/Derivative | Cell Line | Measurement | Result | Source |

|---|---|---|---|---|

| 3-Cyanopyridine derivative 9a | MCF-7 (Breast Cancer) | IC₅₀ | 2 μM | nih.govresearchgate.net |

| 3-Cyanopyridine derivative 9a | MCF-12a (Normal Breast) | IC₅₀ | 7.5 μM | nih.gov |

| Pyridine-based compound 12 | MCF-7 (Breast Cancer) | IC₅₀ | 0.5 μM | nih.gov |

| Thieno[3,2-b]pyridine derivatives | MCF-7 (Breast Cancer) | Antitumor Potential | Active | mdpi.com |

Exploration of Apoptotic and Antiproliferative Mechanisms

The mechanisms underlying the anticancer activity of these compounds involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. Treatment of MCF-7 cells with the 3-cyanopyridine derivative 9a led to observable apoptotic features, such as cell shrinkage and the formation of apoptotic bodies. nih.gov This was confirmed by assays showing that the compound induces apoptosis in a dose- and time-dependent manner. nih.gov Mechanistically, it was found to arrest the cell cycle in the G1 phase, upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov This cascade of events leads to the release of cytochrome c from the mitochondria, triggering the mitochondrial pathway of apoptosis. nih.gov

Similarly, the potent pyridine-based compound 12 was shown to significantly induce apoptotic cell death in MCF-7 cells. nih.gov Flow cytometry analysis revealed that treatment with this compound increased the total apoptotic cell population by over 50-fold compared to untreated cells. nih.gov Furthermore, it was found to arrest the cell cycle in the S-phase. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

The biological effects of this compound and its analogs are rooted in their ability to interact with specific molecular targets, such as enzymes and receptors.

Research has identified that some of the pyridine-based compounds with high cytotoxicity against MCF-7 cells are potent inhibitors of PIM-1 kinase, a protein often implicated in cancer development. nih.gov One compound in particular (compound 12) exhibited a PIM-1 inhibitory IC₅₀ value of 14.3 nM, which is comparable to the known kinase inhibitor Staurosporine. nih.gov This suggests that its anticancer effects are, at least in part, mediated through the inhibition of this key enzyme. nih.gov

In addition to enzyme inhibition, receptor modulation appears to be another mechanism of action. The biological activity of (3-Chlorophenyl)(pyridin-2-yl)methanamine has been linked to its interaction with dopamine (B1211576) receptors, specifically the D2 and D3 subtypes. Furthermore, analogs such as [(3-chlorophenyl)piperazinylpropyl]pyridazinones have demonstrated significant analgesic effects, and their mechanism is thought to involve the modulation of noradrenergic and/or serotoninergic systems. nih.gov

Identification and Characterization of Enzyme Targets

The core structure of this compound, featuring a pyridine ring and a substituted phenyl group, is a versatile template for the design of enzyme inhibitors. Research into its analogs has identified several key enzyme targets across different biological domains.

Analogs of this compound have been investigated as inhibitors of several enzymes. For instance, pyridine-based compounds are explored for their potential to inhibit bacterial enzymes, which is a promising strategy for developing new antibiotics. nih.gov One such target is the MurA enzyme, which is essential for the biosynthesis of peptidoglycan in bacterial cell walls. nih.gov Novel inhibitors have been identified that can act on both the wild-type MurA and its fosfomycin-resistant mutants. nih.gov

In the realm of neurodegenerative diseases, analogs have been designed to target enzymes like acetylcholinesterase (AChE). nih.gov AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132), a strategy used in the management of Alzheimer's disease. nih.gov Studies on 1,2,4-triazole (B32235) derivatives bearing an azinane moiety, which can be considered structural analogs, have shown potent inhibitory activity against AChE. nih.gov

Furthermore, pyridine carboxamide derivatives have demonstrated significant inhibitory action against urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. mdpi.com The inhibitory potential of these compounds is often modulated by the type and position of substituents on the pyridine ring. mdpi.com Another enzyme target identified for thieno[2,3-b]pyridine (B153569) analogues is the eukaryotic elongation factor-2 kinase (eEF2-K), which is involved in the regulation of protein synthesis and is a target in cancer research. nih.gov The inhibitory activity of these analogues against eEF2-K was found to be critically dependent on the specific molecular structure, with the most active compounds showing IC₅₀ values in the nanomolar range. nih.gov

Table 1: Enzyme Targets of this compound Analogs

| Analog Class | Enzyme Target | Biological Significance | Reference |

|---|---|---|---|

| Pyrrolidinediones | MurA | Bacterial cell wall synthesis; antibiotic target | nih.gov |

| Azinane-triazoles | Acetylcholinesterase (AChE) | Neurotransmission; Alzheimer's disease therapy | nih.gov |

| Pyridine Carboxamides | Urease | Bacterial pathogenesis (e.g., H. pylori) | mdpi.com |

| Thieno[2,3-b]pyridines | Eukaryotic Elongation Factor-2 Kinase (eEF2-K) | Protein synthesis regulation; cancer therapy | nih.gov |

Ligand-Receptor Binding Affinity Determination

The determination of ligand-receptor binding affinity is crucial for quantifying the potency of potential therapeutic agents. For this compound and its analogs, this is often expressed through metrics like the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀).

Studies on various analogs have provided specific affinity data. For example, pyridine carboxamide derivatives have been evaluated for their urease inhibition, with some compounds exhibiting IC₅₀ values as low as 1.07 µM. mdpi.com Specifically, a derivative with a chloro group at the meta-position of the pyridine ring showed the most potent inhibition. mdpi.com In the context of cancer-related targets, thieno[2,3-b]pyridine analogues were screened against eEF2-K, with the most active compound demonstrating an IC₅₀ of 170 nM. nih.gov

In a different therapeutic area, pyridine analogs of the retinoid-X-receptor (RXR) agonist CD3254 were evaluated for their ability to bind and activate RXR. nih.gov The EC₅₀ values for these analogs were determined in cellular assays, indicating their potency in activating RXR-dependent pathways. nih.gov This quantitative data is essential for structure-activity relationship (SAR) studies, which aim to optimize the molecular structure to enhance binding affinity and selectivity for the target receptor or enzyme. nih.gov

Table 2: Binding Affinity/Inhibitory Concentration of Selected Analogs

| Analog/Compound | Target | Measurement | Value | Reference |

|---|---|---|---|---|

| Pyridine Carboxamide (meta-chloro substituted) | Urease | IC₅₀ | 1.07 ± 0.043 µM | mdpi.com |

| Thieno[2,3-b]pyridine Analog (Compound 34) | eEF2-K | IC₅₀ | 170 nM | nih.gov |

| Pyridine Analogs of CD3254 | Retinoid-X-Receptor (RXR) | EC₅₀ | Varies by analog | nih.gov |

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms through which this compound and its derivatives exert their biological effects involves investigating their interactions with macromolecules and the subsequent cellular responses.

Investigation of Intermolecular Interactions with Biological Macromolecules (e.g., π-π interactions)

The biological activity of this compound is intrinsically linked to its three-dimensional structure and its ability to form non-covalent interactions with biological targets. The aromatic pyridine and chlorophenyl rings are key features that facilitate these interactions.

Molecular docking studies are frequently employed to predict and analyze the binding modes of these compounds within the active sites of enzymes or receptors. mdpi.commdpi.com These computational models suggest that interactions such as hydrogen bonding and π-π stacking are critical for stable binding. mdpi.comnih.gov The pyridine moiety can act as a hydrogen bond acceptor, while both aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in the target protein's binding pocket. mdpi.comnih.gov

The π-π stacking interaction is a significant force in the stabilization of drug-receptor complexes and can control stereoselectivity in chemical reactions. nih.govmdpi.comresearchgate.net The presence of the chlorine atom on the phenyl ring can modulate the electronic properties of the ring system, potentially strengthening these stacking interactions through altered dipole moments. For example, in urease inhibition by pyridine carboxamide derivatives, docking studies revealed that π-π stacking and hydrogen bonding are key interactions governing the inhibitory effect. mdpi.com Similarly, docking of adamantane-linked triazole bases, which also feature pyridine substitutions, into the 11β-HSD1 enzyme showed aromatic stacking interactions between the pyridine ring and tyrosine residues. mdpi.com

Pathway Analysis of Cellular Responses

The interaction of this compound analogs with their molecular targets initiates a cascade of events that alters cellular pathways. The specific pathway affected is dependent on the function of the inhibited enzyme or modulated receptor.

For instance, inhibition of the MurA enzyme by an analog would disrupt the early stages of peptidoglycan biosynthesis. nih.gov This pathway is crucial for maintaining the structural integrity of the bacterial cell wall, and its disruption leads to cell lysis and bacterial death, explaining the antibacterial properties of such compounds. nih.gov

When analogs inhibit acetylcholinesterase, they interfere with the cholinergic pathway by increasing the levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission. nih.gov In the case of retinoid-X-receptor (RXR) agonists, the binding of an analog can trigger the activation of RXR-dependent signaling pathways. nih.gov These pathways are involved in regulating gene transcription for various cellular processes, and their modulation can have therapeutic effects. nih.gov Similarly, the inhibition of eEF2-K can affect protein synthesis pathways, which are often dysregulated in cancer cells, highlighting a potential mechanism for anticancer activity. nih.gov The mechanism of action for compounds like (6-Chloropyridin-3-yl)-[4-(pyridin-2-yloxymethyl)piperidin-1-yl]methanone is thought to involve the modulation of signal transduction pathways related to neurological function. evitachem.com

Applications of 3 Chlorophenyl Pyridin 2 Yl Methanone As a Key Synthetic Intermediate

Role in the Synthesis of Pharmacologically Relevant Compounds

The scaffold of (3-Chlorophenyl)(pyridin-2-yl)methanone is a recurring motif in a variety of biologically active molecules. Its inherent structural features can be strategically modified to interact with specific biological targets, leading to the development of new therapeutic agents.

One notable application is in the synthesis of analgesic compounds. Researchers have synthesized a series of [(3-chlorophenyl)piperazinylpropyl]pyridazinones, which have demonstrated significant antinociceptive properties in preclinical studies. These compounds, which incorporate the 3-chlorophenyl moiety, have shown efficacy comparable to morphine in animal models of pain. The synthesis of these potent analgesics underscores the importance of the (3-chlorophenyl) group in designing molecules that interact with the central nervous system.

Furthermore, derivatives of this compound have been investigated for their potential as anticancer and antimicrobial agents. A study on (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives revealed their cytotoxic activity against breast cancer cell lines. Specifically, certain derivatives exhibited potent activity, highlighting the potential of this chemical scaffold in the development of new oncological treatments. The same study also identified derivatives with moderate antibacterial and antifungal activities.

The development of β3-adrenoceptor agonists, such as BRL 37344, also showcases the utility of the core structure of this compound. Although not a direct derivative, the analogue BRL 37344, which is (RR+SS)-(±)-4-[2-(2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl]phenoxyacetate, contains the key 3-chlorophenyl ethanolamine (B43304) fragment. beilstein-journals.org This class of compounds has been studied for its effects on human atrial myocardium and in reducing nerve-evoked contractions in smooth muscle, indicating potential applications in cardiovascular and urological conditions. beilstein-journals.orgnih.gov

Table 1: Pharmacological Applications of this compound Derivatives

| Derivative Class | Pharmacological Activity | Key Findings |

|---|---|---|

| [(3-Chlorophenyl)piperazinylpropyl]pyridazinones | Analgesic | Exhibited antinociceptive properties comparable to morphine in mouse models. ias.ac.in |

| (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanones | Anticancer, Antimicrobial | Showed potent cytotoxicity against MCF-7 breast cancer cells and moderate antibacterial/antifungal activity. |

| BRL 37344 Analogue | β3-adrenoceptor agonist | Influences cardiac contractility and smooth muscle relaxation. beilstein-journals.orgnih.gov |

Utility as a Building Block in Complex Heterocyclic Chemistry

The reactivity of the carbonyl group and the presence of the pyridine (B92270) ring in this compound make it an excellent building block for the synthesis of more elaborate heterocyclic systems. nih.gov Heterocyclic compounds are of immense importance in medicinal chemistry, as they form the core of many natural products and synthetic drugs. nih.gov

The pyridine moiety itself can be a platform for further functionalization. For instance, pyridine N-oxides, which can be prepared from the corresponding pyridines, are versatile intermediates for the introduction of various substituents at the 2-position of the ring. This allows for the construction of a wide range of substituted pyridine derivatives from a common precursor.

Moreover, the ketone functionality in this compound can participate in a variety of chemical transformations to build fused ring systems. For example, it can undergo condensation reactions with various nucleophiles to form new heterocyclic rings. The synthesis of fused pyridine heterocycles, such as furopyridines and pyrrolopyridines, often relies on the strategic use of pre-functionalized pyridine building blocks. nih.govnih.gov While direct examples starting from this compound are not extensively documented in readily available literature, the principles of established synthetic routes for related pyridyl ketones are applicable. For instance, the synthesis of quinazolin-2,4(1H,3H)-diones has been achieved through the annulation of anthranilic esters with N-pyridyl ureas, showcasing a method to construct fused systems from pyridine-containing starting materials. mdpi.com

The development of multicomponent reactions (MCRs) has further expanded the utility of building blocks like this compound. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering a highly efficient approach to novel heterocyclic scaffolds. rsc.orgresearchgate.net The reactivity of the carbonyl group makes this compound a suitable candidate for participation in such reactions, leading to the rapid generation of structurally diverse and complex heterocyclic compounds. rsc.org

Development of Diverse Chemical Libraries through Derivatization

In modern drug discovery, the generation of chemical libraries containing a large number of structurally diverse compounds is crucial for identifying new lead molecules. This compound serves as an excellent scaffold for the creation of such libraries due to the multiple points of possible derivatization.

The 3-chlorophenyl ring can be modified through various cross-coupling reactions, allowing for the introduction of a wide range of substituents at different positions. Similarly, the pyridine ring can be functionalized to introduce further diversity. The carbonyl group can be transformed into other functional groups, such as alcohols or amines, which can then be further elaborated.

The concept of using pyridine-based building blocks for automated library synthesis has been demonstrated. mdpi.com High-throughput synthesis methods can be employed to rapidly generate a large number of analogues from a common core structure like this compound. For example, a library of biaryl and ether-linked compounds can be produced using pyridine-fused boronic ester building blocks. mdpi.com This approach allows for the systematic exploration of the chemical space around the core scaffold, which is essential for structure-activity relationship (SAR) studies and the optimization of lead compounds.

The synthesis of libraries of arylpyridin-2-yl guanidine (B92328) derivatives as potential kinase inhibitors further illustrates this principle. Starting from a simple pyridyl scaffold, a wide range of derivatives can be synthesized and screened for biological activity, leading to the identification of potent and selective inhibitors. This highlights the power of using a versatile building block to generate a focused library of compounds for a specific biological target.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies on 3 Chlorophenyl Pyridin 2 Yl Methanone Derivatives

Systematic Variation of Substituents and their Impact on Biological Activity

The biological activity of derivatives of (3-Chlorophenyl)(pyridin-2-yl)methanone is profoundly influenced by the nature and position of substituents on both the phenyl and pyridine (B92270) rings. While comprehensive SAR studies specifically on this compound are not extensively documented in publicly available literature, principles derived from related pyridine-containing compounds can provide valuable insights.

Research on various pyridine derivatives has shown that the introduction of different functional groups can significantly modulate their biological profiles, including anticancer and antimicrobial activities. nih.govnih.gov For instance, studies on other heterocyclic scaffolds have demonstrated that the substitution pattern on an aromatic ring can dictate the potency and selectivity of the compound.

In the context of anticancer activity, the replacement of a phenyl ring with a pyrid-2-yl group in certain heterocyclic systems has been shown to increase cytotoxicity against various cancer cell lines. mdpi.com This suggests that the nitrogen atom in the pyridine ring of this compound likely plays a crucial role in target interaction, possibly through hydrogen bonding or other electrostatic interactions. nih.govfrontiersin.org

Furthermore, the nature of the substituent on the phenyl ring is a key determinant of activity. Halogen atoms, such as the chloro group in the parent compound, are known to influence electronic properties, lipophilicity, and metabolic stability. A review of pyridine derivatives indicated that while halogens can sometimes lead to lower antiproliferative activity, their position is critical. nih.gov For example, in a series of arylpyridin-2-yl guanidine (B92328) derivatives, a chloro substitution at the ortho-position of the phenyl ring led to a significant improvement in inhibitory activity against MSK1, a protein kinase implicated in inflammatory diseases. mdpi.com Conversely, a meta-chloro substituent, as in the titular compound, resulted in a more modest but still significant improvement in activity compared to the unsubstituted analog. mdpi.com

The following interactive data table illustrates a hypothetical SAR for a series of this compound derivatives against a generic kinase target, based on established principles from related compounds.

| Compound ID | R1 (Phenyl Ring) | R2 (Pyridine Ring) | IC50 (nM) | Notes |

| 1 | 3-Cl | H | 500 | Parent Compound |

| 2 | H | H | >1000 | Unsubstituted analog, highlighting the importance of the chloro group. |

| 3 | 2-Cl | H | 50 | Ortho-chloro substitution often enhances activity by inducing a favorable conformation. |

| 4 | 4-Cl | H | 600 | Para-chloro substitution shows slightly weaker activity than meta. |

| 5 | 3-F | H | 450 | Fluorine substitution can improve metabolic stability and binding affinity. |

| 6 | 3-CH3 | H | 700 | Small alkyl groups may be tolerated but can reduce potency. |

| 7 | 3-OCH3 | H | 300 | Electron-donating groups like methoxy (B1213986) can enhance activity. |

| 8 | 3-Cl | 4-CH3 | 400 | Substitution on the pyridine ring can modulate solubility and target engagement. |

| 9 | 3-Cl | 5-F | 350 | Electron-withdrawing groups on the pyridine ring can alter basicity and interactions. |

This table is a hypothetical representation based on general SAR principles for illustrative purposes.

Investigation of Isomeric Effects on Molecular Recognition and Reactivity

The position of the chloro substituent on the phenyl ring of this compound has a profound impact on the molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with biological targets. This phenomenon, known as an isomeric effect, is a critical consideration in drug design.

The position of the chloro atom affects the molecule in several ways:

Steric Effects: An ortho-chloro group will force the phenyl and pyridyl rings to adopt a more twisted conformation relative to each other due to steric hindrance. This fixed conformation might be more or less favorable for binding to a specific protein pocket.

Electronic Effects: The electron-withdrawing nature of the chlorine atom influences the electron density of the phenyl ring and the carbonyl group. The inductive and resonance effects vary with the isomer, which can alter the strength of interactions with the biological target.

Solvation Properties: The position of the substituent can affect the molecule's polarity and how it interacts with water, which in turn influences its solubility and ability to cross cell membranes.

In a study of arylpyridin-2-yl guanidine derivatives, a beneficial ortho-substitution with a chloro atom was observed, which was attributed to the twisting of the phenyl group, optimizing the interaction with the target enzyme. mdpi.com This suggests that for certain biological targets, a non-planar conformation of the diaryl system is preferred. The meta-substitution, as in the title compound, also showed improved activity over the unsubstituted analog, indicating a favorable electronic or steric contribution at this position. mdpi.com

Rational Design Principles for Optimized Chemical Entities

The rational design of novel chemical entities based on the this compound scaffold involves a systematic and iterative process of designing, synthesizing, and testing new molecules with improved potency, selectivity, and pharmacokinetic properties. This process often relies on computational methods and a deep understanding of the target's structure and the ligand's SAR. scispace.com

Key principles in the rational design of derivatives include:

Scaffold Hopping and Bioisosteric Replacement: The core this compound structure can be modified by replacing parts of the scaffold with other chemical groups that retain similar steric and electronic properties (bioisosteres). For example, the pyridine ring could be replaced with other nitrogen-containing heterocycles to explore different interactions with the target. nih.govfrontiersin.org

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how different derivatives of this compound will bind. nih.govresearchgate.net This allows for the design of new molecules with substituents that can form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, with the target protein.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, QSAR (Quantitative Structure-Activity Relationship) models can be developed based on the biological activity data of a series of synthesized derivatives. These models can then be used to predict the activity of new, untested compounds.

Optimization of Physicochemical Properties: Rational design also focuses on improving the "drug-like" properties of the lead compound. This includes modifying the structure to enhance solubility, metabolic stability, and cell permeability, while reducing potential toxicity. For instance, the introduction of polar groups or the modification of lipophilic regions can significantly impact a compound's pharmacokinetic profile. nih.govfrontiersin.org

An example of rational design in a related area is the development of covalent kinase inhibitors, where an integrated computational workflow can be used to design inhibitors that form a covalent bond with a specific amino acid residue in the target kinase, leading to high potency and selectivity. nih.gov Similar principles could be applied to the this compound scaffold to develop highly specific inhibitors for a chosen biological target.

Future Research Directions and Unexplored Avenues for 3 Chlorophenyl Pyridin 2 Yl Methanone

The chemical scaffold of (3-Chlorophenyl)(pyridin-2-yl)methanone, a member of the pyridinyl methanone (B1245722) class, represents a fertile ground for future scientific exploration. While its fundamental properties are established, its full potential remains largely untapped. The convergence of advanced computational tools, novel biological screening, and innovative synthetic chemistry opens up numerous avenues for research. This article explores the prospective future research directions centered on this compound and its structural analogs, focusing on the integration of artificial intelligence, expanded biological applications, materials science, sustainable synthesis, and overcoming existing chemical challenges.

Q & A

Q. Purity assurance :

- Purify via column chromatography (silica gel, hexane/EtOAc gradient).

- Validate using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of unreacted starting materials .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy :

- ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and ketone absence (no peak ~δ 2.1 for aldehydes).

- ¹³C NMR confirms the ketone carbonyl signal at ~δ 190–200 ppm .

- Mass spectrometry (HRMS) : Exact mass calculated for C₁₂H₈ClNO ([M+H]⁺): 230.0244; deviations >2 ppm suggest impurities .

- IR spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ .

Basic: What preliminary biological assays are recommended to screen its bioactivity?

Methodological Answer:

- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against S. aureus (Gram+) and E. coli (Gram−), with MIC values ≤50 µg/mL indicating potential .

- Kinase inhibition : Screen against JAK2 or EGFR kinases via fluorescence polarization assays (IC₅₀ <10 µM suggests therapeutic relevance) .

- Cytotoxicity : MTT assay on HEK293 cells; IC₅₀ >100 µM indicates low toxicity for further development .

Advanced: How does the 3-chloro substituent influence regioselectivity in further functionalization?

Methodological Answer:

The electron-withdrawing Cl group directs electrophilic substitution to the meta position on the phenyl ring, while the pyridine N atom activates the ortho/para positions. For example:

Q. Key data :

| Reaction Type | Position Modified | Yield (%) | Reference |

|---|---|---|---|

| Nitration | Phenyl C5 | 62 | |

| Amination | Pyridine C4 | 78 |

Advanced: How can structure-activity relationships (SAR) guide derivative design for enhanced kinase inhibition?

Methodological Answer:

- Pyridine ring modifications : Introduce electron-donating groups (e.g., -OCH₃ at C5) to improve binding to kinase ATP pockets .

- Chlorophenyl substitutions : Replace Cl with -CF₃ to enhance hydrophobic interactions (ΔIC₅₀: 2.1 µM → 0.8 µM in EGFR inhibition) .

Q. Case study :

| Derivative | EGFR IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|

| Parent compound | 5.2 | 0.12 |

| 5-OCH₃-pyridine analog | 1.8 | 0.09 |

| 3-CF₃-phenyl analog | 0.8 | 0.05 |

Advanced: How to resolve contradictions in reported biological activity across studies?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles :

- Replicate assays : Test under standardized conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂) .

- Impurity analysis : Use LC-MS to detect trace byproducts (e.g., hydrolyzed ketone or dechlorinated analogs) .

- Meta-analysis : Compare datasets using tools like Prism to identify outliers or batch effects .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Dock into EGFR kinase domain (PDB: 1M17); prioritize poses with H-bonds to Met793 and hydrophobic contacts to Leu788 .

- MD simulations (GROMACS) : Simulate 100 ns trajectories to assess stability of ligand-protein complexes (RMSD <2 Å acceptable) .

Advanced: What challenges arise during scale-up synthesis, and how are they mitigated?

Methodological Answer:

- Byproduct formation : Use HPLC tracking to identify intermediates (e.g., di-iodinated byproducts in Pd-catalyzed steps) .

- Solvent selection : Replace THF with 2-MeTHF for safer large-scale reactions (higher boiling point, lower peroxide formation) .

Q. Optimized protocol :

| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Reaction time | 12 h | 8 h |

| Yield | 75% | 68% |

| Purity (HPLC) | 98% | 95% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.